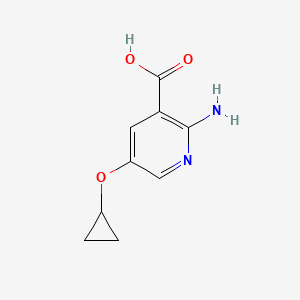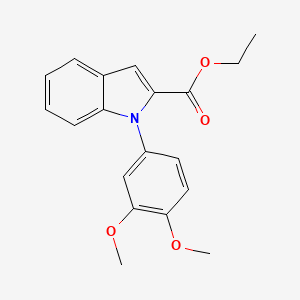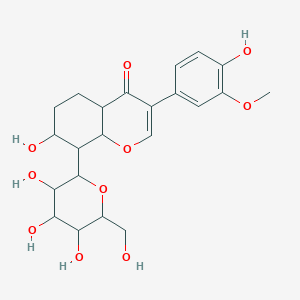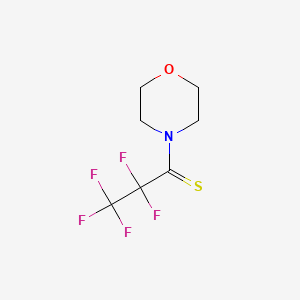![molecular formula C20H18N2OS B14803406 2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diphenyl-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is an organic compound with a complex structure that includes phenyl, thiophene, and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves the condensation reaction between 2,2-diphenylacetohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-diphenyl-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2-diphenyl-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2-diphenyl-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-diphenyl-1-picrylhydrazyl (DPPH): Known for its use in antioxidant assays.
2,2-diphenylhydrazine: Used in the synthesis of various organic compounds.
Thiophene derivatives: Commonly used in the development of pharmaceuticals and materials.
Uniqueness
2,2-diphenyl-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of phenyl, thiophene, and hydrazide groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H18N2OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,2-diphenyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C20H18N2OS/c1-15(18-13-8-14-24-18)21-22-20(23)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19H,1H3,(H,22,23)/b21-15+ |
Clé InChI |
PIWFXUSXWDICKL-RCCKNPSSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CS3 |
SMILES canonique |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)

![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)


![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)


![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
